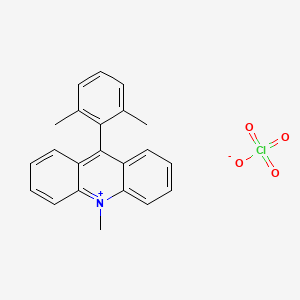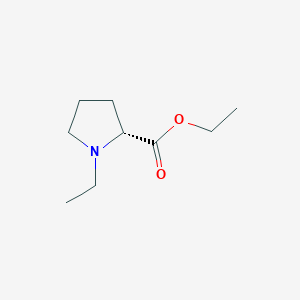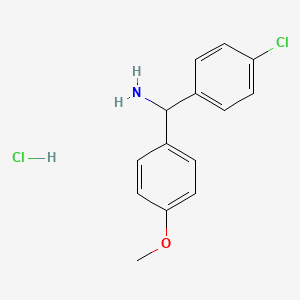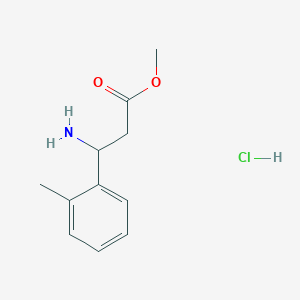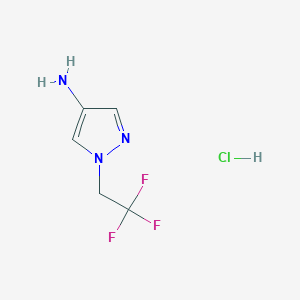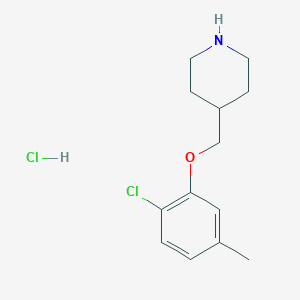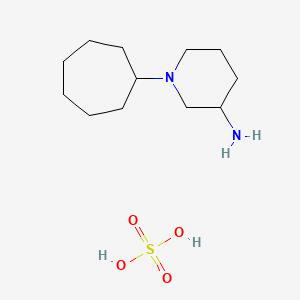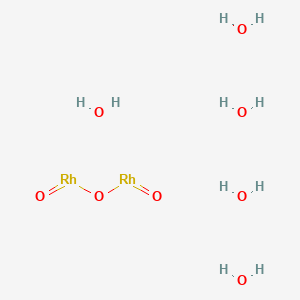
Rhodium(III) oxide pentahydrate
Overview
Description
Rhodium(III) oxide pentahydrate is an inorganic compound with the chemical formula Rh₂O₃•5H₂O. It is a gray powder that is insoluble in water and other ordinary solvents. This compound is known for its catalytic properties and is used in various industrial applications, including the production of chemical intermediates and as a catalyst in organic reactions .
Mechanism of Action
Target of Action
Rhodium(III) oxide pentahydrate primarily targets chemical reactions as a catalyst . It is employed in the manufacturing of chemical intermediates such as oxo-alcohols, as well as nitric acid and ethanoic (acetic) acid productions . It is also used in various organic reactions .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the reaction rate .
Biochemical Pathways
It is known to be involved in the hydroformylation of alkenes, n2o production from no, and the hydrogenation of co .
Pharmacokinetics
It is known that this compound is insoluble in water and aqua regia , which may affect its bioavailability.
Result of Action
The result of this compound’s action is the acceleration of chemical reactions, leading to the efficient production of desired products . For example, it can be used in the selective tandem olefin isomerization-hydrosilylation process .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to transform into an orthorhombic structure when heated above 750 °C . This could potentially affect its catalytic properties and stability.
Biochemical Analysis
Biochemical Properties
Rhodium(III) oxide pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes and proteins, facilitating biochemical transformations. For instance, it acts as a catalyst in the hydroformylation of alkenes, a process that involves the addition of a formyl group to an alkene to produce aldehydes . This interaction is crucial for the synthesis of various organic compounds. This compound also interacts with other biomolecules, such as nitric oxide synthase, influencing the production of nitric oxide, a vital signaling molecule in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the electrical properties of organic light-emitting diodes by improving carrier injection from indium tin oxide (ITO) electrodes . This enhancement is due to the compound’s ability to improve the electrical conductivity of the ITO electrodes. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, this compound can activate other enzymes, enhancing their catalytic activity. These interactions result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its catalytic activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range produces optimal biochemical effects without causing toxicity . These findings underscore the importance of determining the appropriate dosage when using this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It plays a role in the hydroformylation of alkenes, a key step in the synthesis of aldehydes . Additionally, it interacts with enzymes involved in the production of nitric oxide, influencing the levels of this critical signaling molecule . These interactions highlight the compound’s importance in regulating metabolic pathways and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For example, it can be transported into cells via endocytosis, where it interacts with intracellular proteins to exert its biochemical effects . The distribution of this compound within tissues is also influenced by its solubility and stability, affecting its overall bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it interacts with mitochondrial enzymes to influence cellular metabolism . Additionally, this compound can be found in the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are essential for understanding the compound’s biochemical effects at the cellular level .
Preparation Methods
Rhodium(III) oxide pentahydrate can be synthesized through several methods:
High-Temperature Oxidation: Treating rhodium(III) chloride with oxygen at high temperatures.
Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide, which results in hydrated rhodium oxide.
Oxygen Plasma Exposure: Rhodium oxide thin films can be produced by exposing a rhodium layer to oxygen plasma.
Hydrothermal Synthesis: This method is used to produce rhodium oxide nanoparticles.
Chemical Reactions Analysis
Rhodium(III) oxide pentahydrate undergoes various types of chemical reactions:
Oxidation: It acts as a catalyst in oxidation reactions, such as the hydroformylation of alkenes and the production of nitric acid
Reduction: It can be reduced to rhodium metal in the presence of strong reducing agents.
Substitution: It participates in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common reagents used in these reactions include oxygen, hydrogen, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Rhodium(III) oxide pentahydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Rhodium(III) oxide pentahydrate can be compared with other similar compounds such as:
Rhodium(IV) oxide: Another rhodium oxide with different oxidation states and catalytic properties.
Rhodium-platinum oxide: A mixed metal oxide with enhanced catalytic activity.
Ruthenium(IV) oxide: A similar transition metal oxide used in catalysis and electronics.
This compound is unique due to its specific catalytic properties, high thermal stability, and applications in advanced electronic materials .
Properties
IUPAC Name |
oxo(oxorhodiooxy)rhodium;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O.3O.2Rh/h5*1H2;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIIPNYQAMUKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O=[Rh]O[Rh]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
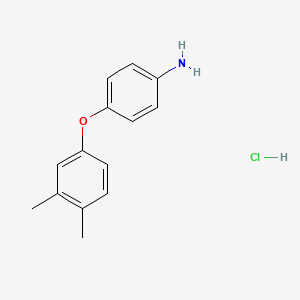
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)
